molecular formula C5H6IN3 B3318899 2,4-Pyridinediamine, 3-iodo- CAS No. 1033434-91-1

2,4-Pyridinediamine, 3-iodo-

Cat. No.: B3318899
CAS No.: 1033434-91-1
M. Wt: 235.03
InChI Key: SPGLTDWSEKQAJJ-UHFFFAOYSA-N
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Description

2,4-Pyridinediamine, 3-iodo- is a chemical compound with the molecular formula C5H7N3I. It belongs to the pyridine family and features two amino groups attached to a pyridine ring, with an iodine atom at the 3-position.

Biochemical Analysis

Cellular Effects

The cellular effects of 2,4-Pyridinediamine, 3-iodo- are also not well documented. Pyridinone derivatives, which are structurally similar to 2,4-Pyridinediamine, 3-iodo-, have been shown to exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects

Temporal Effects in Laboratory Settings

The temporal effects of 2,4-Pyridinediamine, 3-iodo- in laboratory settings are not well documented. It has been shown that 3,4-pyridinediamine with 80 mmol glucose concentration exhibited good optical power limiting behavior and showed a good switching property

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyridinediamine, 3-iodo- typically involves the iodination of pyridine derivatives. One common method is the electrophilic iodination using elemental iodine or iodides. This process often employs molecular iodine or iodide anions in combination with environmentally friendly and atom-efficient oxidants . The reaction conditions may vary, but they generally include the use of solvents or solvent-free protocols to enhance the green chemical profile of the iodination process .

Industrial Production Methods

Industrial production of 2,4-Pyridinediamine, 3-iodo- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Pyridinediamine, 3-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like phenyliodine(III) diacetate (PIDA).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Phenyliodine(III) diacetate (PIDA) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Oxidation of 2,4-Pyridinediamine, 3-iodo- can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions yield reduced forms of the compound with different functional groups.

    Substitution: Substitution reactions result in the formation of new compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

2,4-Pyridinediamine, 3-iodo- has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.

    Biology: The compound is used in the study of biological pathways and as a precursor for biologically active molecules.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Iodopyridine: Similar in structure but lacks the amino groups at the 2 and 4 positions.

    2-Iodopyridine: Iodine atom at the 2-position instead of the 3-position.

    4-Iodopyridine: Iodine atom at the 4-position instead of the 3-position.

Uniqueness

2,4-Pyridinediamine, 3-iodo- is unique due to the presence of both amino groups and the iodine atom, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-iodopyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGLTDWSEKQAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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